Diethyl 1-(3,4-dimethoxybenzyl)-4-(3-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes multiple methoxy and ethoxy groups attached to a dihydropyridine core. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with appropriate aldehydes and amines under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and ethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different pharmacological properties.
Scientific Research Applications
3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential use as a therapeutic agent in the treatment of cardiovascular diseases and other conditions.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as ion channels and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit calcium channels, resulting in vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate
- 3,4-Dimethoxyphenethylamine
- 3,5-Dimethoxy-4-hydroxyphenyl
Uniqueness
Compared to similar compounds, 3,5-DIETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(3-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of methoxy and ethoxy groups, which confer distinct chemical and pharmacological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C28H33NO7 |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
diethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(3-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H33NO7/c1-6-34-21-11-9-10-20(15-21)26-22(27(30)35-7-2)17-29(18-23(26)28(31)36-8-3)16-19-12-13-24(32-4)25(14-19)33-5/h9-15,17-18,26H,6-8,16H2,1-5H3 |
InChI Key |
DRKPBSIFKYCRKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC(=C(C=C3)OC)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.